molecular formula C9H7FIN3 B12071786 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine

3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B12071786
M. Wt: 303.07 g/mol
InChI Key: KNGQLDWAPABGES-UHFFFAOYSA-N
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Description

3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Iodination: The iodine atom can be introduced through electrophilic iodination using iodine or an iodine-containing reagent.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with a fluorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor

    Electrophilic Iodination: Iodine or iodine-containing reagents

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-(4-chloro-3-methyl-1H-pyrazol-1-yl)pyridine
  • 3-fluoro-5-(4-bromo-3-methyl-1H-pyrazol-1-yl)pyridine
  • 3-fluoro-5-(4-iodo-3-ethyl-1H-pyrazol-1-yl)pyridine

Uniqueness

The uniqueness of 3-fluoro-5-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine lies in the combination of fluorine and iodine atoms in its structure. This combination can enhance the compound’s reactivity and binding affinity, making it a valuable building block for the synthesis of complex molecules with specific properties.

Properties

Molecular Formula

C9H7FIN3

Molecular Weight

303.07 g/mol

IUPAC Name

3-fluoro-5-(4-iodo-3-methylpyrazol-1-yl)pyridine

InChI

InChI=1S/C9H7FIN3/c1-6-9(11)5-14(13-6)8-2-7(10)3-12-4-8/h2-5H,1H3

InChI Key

KNGQLDWAPABGES-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1I)C2=CC(=CN=C2)F

Origin of Product

United States

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